Structural Basis for >50-Fold Potency Gain Over JA2120 via 6′-Thiocarbonyl Interaction
JA2131 differs from the closely related analog JA2120 solely by the presence of a 6′-thiocarbonyl (C=S) group in place of a 6′-carbonyl (C=O) group. Co-crystal structures of human PARG (PDB IDs: 6OA3 for JA2131; 6OA1 for JA2120) reveal that this substitution converts a water-mediated hydrogen bond network into a direct van der Waals contact with the Asn869 main chain amide (distance: 3.6 Å for JA2131 vs. 4.3 Å for JA2120) [1]. This single atom exchange translates to a greater than 50-fold increase in inhibitory potency as assessed by the SAR analysis in the same study [1]. This crystallographically defined mechanism provides a rational basis for selecting JA2131 over analogs lacking the thiocarbonyl pharmacophore.
| Evidence Dimension | Potency increase attributable to 6′-thiocarbonyl group |
|---|---|
| Target Compound Data | Direct van der Waals contact with Asn869 (3.6 Å); >50-fold potency increase |
| Comparator Or Baseline | JA2120: water-mediated H-bond to Asn869 (4.3 Å) |
| Quantified Difference | >50-fold increase in potency |
| Conditions | X-ray co-crystallography of human PARG catalytic domain with bound inhibitors; SAR analysis from JA2-4 series |
Why This Matters
This atomic-level structural differentiation provides a rational basis for selecting JA2131 over the carbonyl analog JA2120 when maximal PARG inhibition is required in biochemical or cellular assays.
- [1] Houl JH, Ye Z, Brosey CA, et al. Figure 3: The 6′-thiocarbonyl group contributes strongly to the potency. Nat Commun. 2019;10:5654. View Source
